molecular formula C13H11BrN2O2 B1384526 (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime CAS No. 1228670-37-8

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime

Cat. No.: B1384526
CAS No.: 1228670-37-8
M. Wt: 307.14 g/mol
InChI Key: PBYXJLWMHLTXTB-UHFFFAOYSA-N
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Description

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from aldehydes or ketones. This particular compound features a benzyloxy group and a bromine atom attached to a picolinaldehyde backbone, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime typically involves the condensation of 5-(benzyloxy)-6-bromopicolinaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzyloxy and bromine substituents can modulate the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-6-chloropicolinaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.

    5-(Benzyloxy)-6-fluoropicolinaldehyde oxime: Similar structure but with a fluorine atom instead of bromine.

    5-(Benzyloxy)-6-iodopicolinaldehyde oxime: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with various molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-13-12(7-6-11(16-13)8-15-17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYXJLWMHLTXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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